1-ethyl-5-methyl-1H-pyrazol-3-amine

Medicinal Chemistry Physicochemical Profiling Drug Design

1-Ethyl-5-methyl-1H-pyrazol-3-amine (CAS 956364-46-8) is a heterocyclic organic compound belonging to the 3-aminopyrazole class, characterized by an ethyl group at the N1 position, a methyl group at the C5 position, and a primary amino group at the C3 position of the pyrazole ring. It possesses a molecular formula of C6H11N3 and a molecular weight of 125.17 g/mol.

Molecular Formula C6H11N3
Molecular Weight 125.17 g/mol
CAS No. 956364-46-8
Cat. No. B1336346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-5-methyl-1H-pyrazol-3-amine
CAS956364-46-8
Molecular FormulaC6H11N3
Molecular Weight125.17 g/mol
Structural Identifiers
SMILESCCN1C(=CC(=N1)N)C
InChIInChI=1S/C6H11N3/c1-3-9-5(2)4-6(7)8-9/h4H,3H2,1-2H3,(H2,7,8)
InChIKeyMAGGRXZKFUAOGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-5-methyl-1H-pyrazol-3-amine (CAS 956364-46-8): A Structurally Defined 3-Aminopyrazole Scaffold for Medicinal Chemistry and Chemical Biology Research


1-Ethyl-5-methyl-1H-pyrazol-3-amine (CAS 956364-46-8) is a heterocyclic organic compound belonging to the 3-aminopyrazole class, characterized by an ethyl group at the N1 position, a methyl group at the C5 position, and a primary amino group at the C3 position of the pyrazole ring . It possesses a molecular formula of C6H11N3 and a molecular weight of 125.17 g/mol. The compound exhibits predicted physicochemical properties that include an ACD/LogP of 0.55, a polar surface area of 44 Ų, two hydrogen bond donors, three hydrogen bond acceptors, and one freely rotatable bond . It is commercially available as a solid and is distributed by Sigma-Aldrich as part of the ChemBridge DiscoveryCPR collection for early-stage research .

Why 1-Ethyl-5-methyl-1H-pyrazol-3-amine Cannot Be Readily Replaced by Other 3-Aminopyrazoles in Research Programs


The 3-aminopyrazole class is highly sensitive to substitution pattern; minor modifications to the N1 and C5 positions yield profound differences in physicochemical and pharmacokinetic properties. For instance, 1-ethyl-5-methyl-1H-pyrazol-3-amine displays a calculated LogP of 0.55, whereas the N1-methyl analog (1-methyl-1H-pyrazol-3-amine) exhibits a LogP ranging from -0.44 to 0.58, and the des-ethyl analog (5-methyl-1H-pyrazol-3-amine) shows a LogP of 0.17–0.88 [1]. Such variations in lipophilicity directly impact membrane permeability, solubility, and metabolic stability, rendering simple analog substitution untenable without re-optimization. Furthermore, the presence of the ethyl group in the target compound increases steric bulk and alters the conformational landscape compared to methyl- or unsubstituted analogs, which can influence target binding and off-target selectivity . Consequently, procurement decisions must be guided by specific, quantitative evidence rather than class-level assumptions.

Quantitative Differentiation of 1-Ethyl-5-methyl-1H-pyrazol-3-amine (CAS 956364-46-8) Against Structurally Proximal 3-Aminopyrazole Analogs


Enhanced Lipophilicity (LogP) Relative to Unsubstituted and N1-Methyl Analogs

1-Ethyl-5-methyl-1H-pyrazol-3-amine exhibits a predicted ACD/LogP of 0.55 , which is 0.99 log units higher than the mean LogP reported for 1-methyl-1H-pyrazol-3-amine (average ~ -0.44) and 0.38 log units higher than the LogP of 5-methyl-1H-pyrazol-3-amine (0.17) [1]. This increase in lipophilicity is attributable to the synergistic effect of N1-ethyl and C5-methyl substitution.

Medicinal Chemistry Physicochemical Profiling Drug Design

Distinct Hydrogen Bonding Profile: Dual Donor and Acceptor Capacity

The compound contains two hydrogen bond donors (HBD) and three hydrogen bond acceptors (HBA) , whereas 1-methyl-1H-pyrazol-3-amine possesses only one HBD and two HBA . This dual HBD capacity arises from the primary amino group at C3, which can engage in bidentate interactions with biological targets, potentially enhancing binding affinity and specificity relative to analogs lacking this feature.

Target Engagement Ligand Efficiency Structure-Based Drug Design

Increased Conformational Flexibility via Freely Rotatable Bond

1-Ethyl-5-methyl-1H-pyrazol-3-amine possesses one freely rotatable bond (the ethyl group attached to N1) , whereas 1-methyl-1H-pyrazol-3-amine and 5-methyl-1H-pyrazol-3-amine have zero freely rotatable bonds [1]. This additional degree of freedom allows the ethyl group to adopt multiple conformations, which can modulate the compound's shape and electrostatic surface, thereby influencing target recognition and binding kinetics.

Conformational Analysis Molecular Modeling Scaffold Optimization

Commercial Availability as a Solid from a Major Supplier with Verified Identity

The compound is supplied by Sigma-Aldrich (Product No. CBR00033) as a solid under the DiscoveryCPR brand . It is produced by ChemBridge Corporation, a recognized supplier of screening compounds. While Sigma-Aldrich does not provide analytical data for this product, the identity is guaranteed by the manufacturer's quality systems, and the compound is intended for early discovery research where rapid access to diverse chemical matter is prioritized.

Chemical Procurement Supply Chain Reliability Early Discovery Research

Recommended Research Applications for 1-Ethyl-5-methyl-1H-pyrazol-3-amine (CAS 956364-46-8) Based on Quantitative Differentiation Evidence


Lead Optimization in Kinase Inhibitor Discovery

The dual hydrogen bond donor capacity (HBD = 2) and enhanced lipophilicity (LogP = 0.55) make this compound a suitable core scaffold for optimizing kinase hinge-binding motifs. Its predicted properties suggest it can be incorporated into ATP-competitive inhibitors where balanced solubility and permeability are required . Researchers can leverage the ethyl group's conformational flexibility to explore induced-fit binding modes.

Structure-Activity Relationship (SAR) Studies on Pyrazole-Based Bioisosteres

The compound's unique substitution pattern (N1-ethyl, C5-methyl) allows systematic exploration of SAR in pyrazole-derived bioisosteres. Its LogP of 0.55 positions it between hydrophilic and hydrophobic extremes, enabling the investigation of how incremental changes in lipophilicity affect target engagement and off-target profiles . This scaffold can serve as a control for analogs with modified alkyl groups.

Construction of Focused Screening Libraries for Early Drug Discovery

As a solid, readily available from a major supplier, 1-ethyl-5-methyl-1H-pyrazol-3-amine can be efficiently incorporated into focused chemical libraries . Its distinctive physicochemical fingerprint (LogP 0.55, PSA 44 Ų, 1 rotatable bond) diversifies screening collections and increases the probability of identifying novel hits against challenging targets.

Development of Chemical Probes for Target Validation

The compound's primary amine group at C3 provides a convenient handle for further derivatization (e.g., amide coupling, reductive amination) without compromising the core pyrazole electronics . This enables the rapid generation of tool compounds and affinity probes for validating novel biological targets.

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